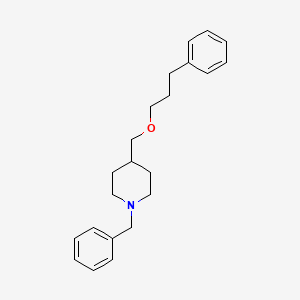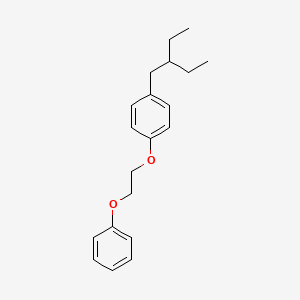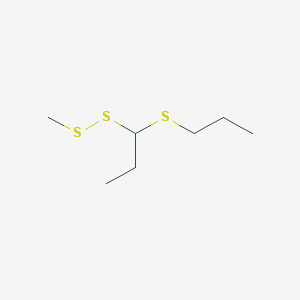
1-Benzyl-4-(3-phenylpropoxymethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-(3-phenylpropoxymethyl)piperidine is a synthetic organic compound belonging to the piperidine class Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine can be synthesized through multiple synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Benzyl-4-(3-phenylpropoxymethyl)piperidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and signaling .
Similar Compounds:
1-Benzyl-4-piperidone: A precursor in the synthesis of this compound, used in medicinal chemistry.
4-Benzylpiperidine: Known for its monoamine releasing properties, used in neurological research.
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A dopamine reuptake inhibitor with stimulant properties.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Propiedades
| 138030-92-9 | |
Fórmula molecular |
C22H29NO |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
1-benzyl-4-(3-phenylpropoxymethyl)piperidine |
InChI |
InChI=1S/C22H29NO/c1-3-8-20(9-4-1)12-7-17-24-19-22-13-15-23(16-14-22)18-21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2 |
Clave InChI |
CSHFTPUNJFOMTD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1COCCCC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/no-structure.png)





![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)


![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)
